Hydroxydiethylphenamine

Description

Contextualization within Modern Chemical and Biomedical Sciences

Phenethylamines are a broad class of organic compounds characterized by a phenethylamine (B48288) backbone. This chemical family includes endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, which are fundamental to a vast array of physiological and cognitive processes. mdpi.comunodc.org The scientific community's interest in phenethylamine derivatives is rooted in their potential to interact with biological systems, particularly the central nervous system. ontosight.aiwikipedia.org

The study of synthetic phenethylamines, such as the theoretical "Hydroxydiethylphenamine," is contextualized by the ongoing effort to develop new therapeutic agents and research tools. mdpi.com By systematically modifying the phenethylamine structure—for instance, through the addition of hydroxyl (-OH) and diethyl (-N(CH₂CH₃)₂) groups—chemists and pharmacologists aim to modulate a compound's properties. nih.govbiomolther.org These modifications can influence how the molecule interacts with biological targets like receptors and enzymes, potentially leading to the discovery of new medicines for a range of disorders. solubilityofthings.combiomolther.org The imperative to explore such novel entities is driven by the need for more effective and selective drugs to address unmet medical needs. researchgate.netresearchgate.net

Historical Trajectories of Investigation into Analogous Compounds and their Relevance

The scientific journey into the world of phenethylamines has a rich history. Early research focused on naturally occurring alkaloids and their physiological effects. A key analogous compound is Hordenine (4-hydroxy-N,N-dimethylphenethylamine), which is found in plants like barley. opss.orgchemeo.comcannabisdatabase.ca Hordenine has been investigated for its stimulant properties and its structural similarity to other phenethylamines. opss.org

In the mid-20th century, the synthesis and study of a vast number of phenethylamine derivatives were famously undertaken by chemists like Alexander Shulgin. This work, which explored compounds such as the "2C" series, demonstrated how subtle structural changes could lead to profound differences in psychoactive effects. unodc.org This historical research underscored the immense chemical space occupied by phenethylamine analogs and their potential for diverse biological activities. nih.gov

More recently, compounds like N,α-diethylphenethylamine (DEPEA) have appeared as adulterants in dietary supplements, prompting scientific investigation into their pharmacological and toxicological profiles. nih.govresearchgate.netnih.gov Research on DEPEA has shown that it possesses stimulant properties, though it is less potent than amphetamine. nih.govresearchgate.net The study of such analogs provides a critical framework for understanding the potential properties of related, but less-studied, compounds like this compound. It highlights the importance of structure-activity relationships in predicting the biological effects of new chemical entities. nih.govresearchgate.net

Current Scientific Significance and Research Imperatives for Novel Chemical Entities

The continued investigation of novel chemical entities like this compound is propelled by several scientific imperatives. The global production and proliferation of new synthetic compounds, sometimes termed "novel entities," have been identified as a significant planetary boundary, highlighting the need for thorough scientific assessment. nih.gov In the realm of medicine, there is a constant demand for new drugs with improved efficacy and fewer side effects. researchgate.netresearchgate.net The exploration of new chemical structures is a primary strategy for lead optimization in drug discovery. nih.gov

Furthermore, the emergence of new psychoactive substances (NPS) presents a continuous challenge for public health and forensic science. tandfonline.com Research into compounds like this compound is crucial for understanding their potential mechanisms of action, which can inform regulatory decisions and the development of analytical methods for their detection. The study of these novel compounds also provides valuable tools for basic research, helping to elucidate the complex workings of the nervous system. nih.gov The development of new computational tools and high-throughput screening methods has accelerated the pace of discovery, making the systematic investigation of novel chemical entities more feasible and more critical than ever. acs.org

Unanswered Research Questions and Future Scholarly Directions

Despite the wealth of research on the broader phenethylamine class, specific knowledge regarding this compound remains limited. A primary unanswered question is its precise pharmacological profile. Future research should aim to characterize its interactions with key biological targets, such as monoamine transporters and receptors. biomolther.org In vitro binding and functional assays would be essential first steps in this direction.

Another critical area for future investigation is the metabolism of this compound. Understanding how the compound is processed in the body is fundamental to assessing its potential biological effects and duration of action. The metabolic pathways of analogous compounds like DEPEA can provide initial hypotheses to be tested. nih.gov

Furthermore, the synthetic routes to create specific isomers of this compound (e.g., with the hydroxyl group at different positions on the phenyl ring) need to be established and optimized. This would enable the systematic evaluation of structure-activity relationships. google.comnih.gov Finally, the development of validated analytical methods for the detection and quantification of this compound in various matrices is a necessary step for both research and forensic purposes. The lack of comprehensive studies on this specific compound means that its potential applications, as well as its potential risks, are largely unknown, representing a clear imperative for future scholarly work. nih.gov

Chemical Compound Data

Below are interactive tables detailing the chemical properties of this compound and its relevant analogs.

Table 1: Chemical Identity and Properties of Target Compound and Analogs

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Hydroxy-N,N-diethylphenethylamine | 4-[2-(diethylamino)ethyl]phenol | C₁₂H₁₉NO | 193.29 |

| Hordenine | 4-[2-(dimethylamino)ethyl]phenol fishersci.ca | C₁₀H₁₅NO | 165.23 chemeo.com |

| N,N-Diethylphenethylamine | N,N-diethyl-2-phenylethan-1-amine ontosight.ai | C₁₂H₁₉N | 177.29 wikipedia.org |

| N,α-Diethylphenethylamine (DEPEA) | N-Ethyl-1-phenylbutan-2-amine wikipedia.org | C₁₂H₁₉N | 177.29 wikipedia.org |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

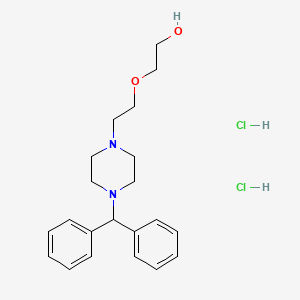

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2.2ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-10,21,24H,11-18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSDUJACXBVDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3733-63-9 (Parent) | |

| Record name | Hydroxydiethylphenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20156699 | |

| Record name | Hydroxydiethylphenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13073-96-6 | |

| Record name | Hydroxydiethylphenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxydiethylphenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Elucidation of Synthetic Pathways and Strategies for Compound Generation

The generation of Hydroxydiethylphenamine, chemically known as 2-((diethylamino)methyl)phenol, predominantly relies on the Mannich reaction, a classic three-component condensation. This reaction involves a phenol (B47542), a secondary amine (diethylamine), and an aldehyde (formaldehyde).

Identification and Optimization of Precursor Materials

The primary precursors for the synthesis of this compound are phenol, diethylamine (B46881), and formaldehyde (B43269). Phenol serves as the acidic component, providing the aromatic ring that undergoes electrophilic substitution. Diethylamine acts as the nucleophilic amine component. Formaldehyde, often used in the form of its aqueous solution (formalin) or its solid polymer, paraformaldehyde, provides the methylene (B1212753) bridge.

The selection and purity of these precursors are crucial for achieving high yields and minimizing side products. Optimization of the molar ratios of the reactants is a key parameter in maximizing the yield of the desired ortho-substituted product.

| Precursor | Role in Synthesis | Key Considerations |

| Phenol | Aromatic substrate | Purity is critical to avoid side reactions. |

| Diethylamine | Secondary amine | Availability and reactivity. |

| Formaldehyde | Methylene bridge source | Can be used as formalin or paraformaldehyde. |

Investigation of Reaction Mechanisms and Kinetics

The synthesis of this compound via the Mannich reaction proceeds through a well-established mechanism. The reaction is typically initiated by the formation of an electrophilic iminium ion from the reaction of diethylamine and formaldehyde. chemistrysteps.comwikipedia.org Phenol, existing in equilibrium with its more nucleophilic phenoxide form, then attacks the iminium ion. chemistrysteps.comwikipedia.org

The reaction kinetics are influenced by several factors, including temperature, pH, and the concentration of reactants. The rate-determining step can vary depending on the specific reaction conditions. The ortho-position of the phenol is preferentially alkylated due to the directing effect of the hydroxyl group and potential coordination with the intermediate species.

Development of Chemo- and Regioselective Synthetic Routes

A significant challenge in the synthesis of this compound is controlling the regioselectivity. The aminomethylation can occur at the ortho or para positions of the phenol ring. To favor the formation of the ortho-isomer (this compound), reaction conditions can be optimized. Lower reaction temperatures and careful control of stoichiometry are often employed to enhance ortho-selectivity. The formation of bis- or tris-substituted products can also occur, particularly with an excess of formaldehyde and diethylamine. google.com

Recent advances in regioselective C-H bond functionalization of free phenols offer alternative strategies. nih.gov Catalytic systems, for instance, those employing copper or cobalt, can direct the aminomethylation specifically to the ortho position. nih.gov

Exploration of Asymmetric and Stereoselective Synthesis Approaches

While this compound itself is achiral, the principles of asymmetric synthesis are highly relevant for the preparation of chiral analogs and derivatives. The development of enantioselective Mannich reactions has been a significant area of research. wikipedia.org

The use of chiral catalysts can induce enantioselectivity in the addition of the aminomethyl group to a prochiral phenol or in reactions involving a chiral aldehyde or amine. Chiral organocatalysts, such as those derived from proline and cinchona alkaloids, have demonstrated high efficiency in promoting asymmetric Mannich reactions. nih.gov Furthermore, chiral metal complexes, for example, those based on zinc with chiral ligands like ProPhenol, have been successfully employed to catalyze stereoselective Mannich reactions, yielding β-amino carbonyl compounds with high enantiomeric excess. rsc.org The diastereoselectivity of such reactions can sometimes be controlled by adjusting the reaction temperature, leading to either the syn or anti product. acs.org

Derivatization Strategies for Structural Modification and Library Generation

The structure of this compound offers multiple sites for derivatization, allowing for the generation of a library of related compounds with potentially diverse properties.

The phenolic hydroxyl group can undergo various reactions, including:

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

Esterification: Acylation with acid chlorides or anhydrides to produce esters.

Silylation: Protection of the hydroxyl group with silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy, particularly for analytical purposes such as gas chromatography-mass spectrometry (GC/MS). nih.gov

The tertiary amine functionality can also be modified. For instance, it can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

Furthermore, the aromatic ring can be subjected to further electrophilic substitution reactions, although the existing substituents will influence the position of the incoming group. The generation of Schiff bases through condensation of the amino group with aldehydes or ketones is another viable derivatization strategy. researchgate.net Reagents like N,N-dimethylformamide dimethylacetal (DMFDA) are known to react with both phenols and amines, offering another avenue for derivatization. libretexts.org

| Derivatization Site | Reaction Type | Potential Reagents |

| Phenolic -OH | Etherification | Alkyl halides, Sulfates |

| Phenolic -OH | Esterification | Acyl chlorides, Anhydrides |

| Phenolic -OH | Silylation | BSTFA, MTBSTFA |

| Tertiary Amine | Quaternization | Alkyl halides |

| Aromatic Ring | Electrophilic Substitution | Halogens, Nitrating agents |

Process Chemistry Considerations for Research Scale-Up

Transitioning the synthesis of this compound from a laboratory scale to a larger, research-scale production requires careful consideration of several process chemistry parameters to ensure safety, efficiency, and reproducibility.

Key considerations include:

Reaction Conditions: Optimization of temperature, pressure, and reaction time is crucial for maximizing yield and minimizing the formation of impurities. google.com Exothermic reactions, such as the initial formation of the iminium ion, may require efficient heat management.

Solvent Selection: The choice of solvent can significantly impact reaction rates, selectivity, and ease of product isolation. While the reaction can be run neat, the use of a solvent can aid in temperature control and mixing.

Work-up and Purification: Post-reaction work-up procedures are critical for isolating the product in high purity. This may involve extraction, distillation, and crystallization. For instance, oil-water separation followed by vacuum distillation is a common method for purifying aminomethylated phenols. google.com

Waste Management: The environmental impact of the synthesis must be considered. The development of greener synthetic routes with less hazardous solvents and reagents, and the implementation of effective waste treatment protocols are important aspects of sustainable process chemistry. The use of paraformaldehyde instead of formalin can reduce the generation of aqueous waste. google.com

Recent trends in chemical synthesis, such as the use of high-throughput experimentation and machine learning algorithms, can aid in the rapid optimization of reaction conditions for scale-up. nih.govnih.gov

Structural Characterization for Synthetic Confirmation and Purity Assessment

Following the synthesis of this compound, rigorous structural characterization is imperative to confirm the identity of the compound and assess its purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose, providing comprehensive data on the molecular structure and the presence of any impurities.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the elucidation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For N,N-diethylphenethylamine, the ¹H NMR spectrum would exhibit characteristic signals for the ethyl and phenethyl moieties. The ethylic protons would appear as a triplet for the methyl group (CH₃) and a quartet for the methylene group (CH₂), due to coupling with each other. The protons of the phenethyl backbone would present as two triplets. The aromatic protons would typically appear as a multiplet in the downfield region of the spectrum.

The introduction of a hydroxyl group at the para-position of the phenyl ring in this compound would induce notable changes in the ¹H NMR spectrum. The electron-donating nature of the hydroxyl group would shield the aromatic protons, causing an upfield shift. Furthermore, the symmetry of the para-substituted ring would simplify the aromatic region into two distinct doublets. The phenolic proton itself would appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The predicted ¹³C NMR spectrum for this compound would show distinct signals for each carbon atom in a unique electronic environment. The carbons of the ethyl groups would appear in the upfield region. The benzylic and the adjacent methylene carbons would have characteristic shifts, and the aromatic carbons would be further downfield, with the carbon atom bonded to the hydroxyl group showing a significant downfield shift due to the deshielding effect of the oxygen atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Ethyl CH₃ | ~1.0-1.2 | Triplet | 6H |

| Ethyl CH₂ | ~2.5-2.7 | Quartet | 4H |

| Ar-CH₂- | ~2.7-2.9 | Triplet | 2H |

| -CH₂-N | ~2.9-3.1 | Triplet | 2H |

| Aromatic H (ortho to OH) | ~6.7-6.9 | Doublet | 2H |

| Aromatic H (meta to OH) | ~7.0-7.2 | Doublet | 2H |

| Phenolic OH | Variable | Broad Singlet | 1H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Ethyl CH₃ | ~12-14 |

| Ethyl CH₂ | ~47-49 |

| Ar-CH₂- | ~32-34 |

| -CH₂-N | ~52-54 |

| Aromatic C (meta to OH) | ~115-117 |

| Aromatic C (ortho to OH) | ~130-132 |

| Aromatic C (ipso to ethyl) | ~130-132 |

| Aromatic C (ipso to OH) | ~155-157 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the primary fragmentation pathway for phenethylamines is typically cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion. For this compound, this would result in a prominent peak corresponding to the [CH₂=N(CH₂CH₃)₂]⁺ fragment. The molecular ion peak (M⁺) would also be observable, confirming the molecular weight of the compound.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 193 | Molecular Ion |

| [M-CH₂N(CH₂CH₃)₂]⁺ | 107 | Benzylic cation after Cα-Cβ cleavage |

| [CH₂=N(CH₂CH₃)₂]⁺ | 86 | Iminium ion from Cα-Cβ cleavage |

Chromatographic and Other Analytical Techniques

To assess the purity of the synthesized this compound, chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate technique for determining the purity of a compound. A suitable reversed-phase HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound is detected using a UV detector, typically at a wavelength where the phenyl ring exhibits strong absorbance. The purity is determined by calculating the area percentage of the peak corresponding to this compound relative to the total area of all observed peaks.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte. In a typical ¹H qNMR experiment, a certified internal standard with a known purity is added in a precise amount to a known amount of the synthesized this compound sample. By comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, the absolute purity of the synthesized compound can be calculated. This method is particularly valuable as it is insensitive to the presence of non-proton-containing impurities.

Pharmacological Profiling and Mechanistic Elucidation

Investigation of Receptor Interactions and Ligand Binding Dynamics

Diphenhydramine's primary mechanism of action is its interaction with the Histamine (B1213489) H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. psychiatrist.com It also exhibits notable interactions with other receptor systems.

Characterization of G-Protein Coupled Receptor (GPCR) Modulation

Diphenhydramine acts as an inverse agonist at the Histamine H1 receptor. drugbank.comnih.gov Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the basal activity of the receptor in the absence of an agonist. nih.gov The H1 receptor is known to have a high basal signaling capacity, and by stabilizing an inactive conformation, Diphenhydramine reverses the effects of histamine on capillaries, thus mitigating allergic symptoms. nih.govnih.gov

Histamine H1 receptors primarily couple to Gαq/11 proteins. mdpi.com Activation of this pathway stimulates intracellular target enzymes, leading to a cascade of downstream signaling events. psychiatrist.commdpi.com Beyond its primary target, Diphenhydramine is also a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors, which contributes to its anticholinergic effects. nih.govwikipedia.org It has also been shown to be involved in several neurotransmitter systems, including dopamine (B1211576), norepinephrine, and serotonin. drugbank.comnih.gov

Analysis of Ligand Binding and Functional Assays (e.g., Histamine H1 receptor antagonism)

The affinity of Diphenhydramine for the Histamine H1 receptor has been characterized through competitive binding assays. In these studies, a radiolabeled ligand, such as [3H]mepyramine, is used to determine the binding affinity of unlabeled antihistamines. researchgate.net While specific Ki or IC50 values can vary between studies and experimental conditions, Diphenhydramine demonstrates a high affinity for the H1 receptor. For instance, one study reported an IC50 value of 84,000 nM in a binding assay using [3H]-histamine. guidetopharmacology.org

Functional assays demonstrate that by binding to the H1 receptor, Diphenhydramine prevents the various effects of histamine, including increased vascular permeability, vasodilation, and smooth muscle contraction in the bronchi and gastrointestinal tract. nih.gov

Interactive Data Table: Receptor Binding Profile of Diphenhydramine

| Receptor | Action | Known Effects |

| Histamine H1 | Inverse Agonist | Antihistaminic, Sedative |

| Muscarinic Acetylcholine (M1-M5) | Competitive Antagonist | Anticholinergic (dry mouth, blurred vision) |

| Sodium Channels | Blocker | Local Anesthetic |

Allosteric Modulation and Orthosteric Site Interactions

Diphenhydramine binds to the orthosteric site of the Histamine H1 receptor, the same site where the endogenous ligand, histamine, binds. wikipedia.orgrsc.org This competitive binding at the primary active site is characteristic of most first-generation antihistamines. nih.gov

Allosteric modulators, in contrast, bind to a topographically distinct site on the receptor, known as an allosteric site. wikipedia.org This binding can change the receptor's conformation, thereby altering the affinity or efficacy of the orthosteric ligand. wikipedia.orgrsc.org There is no significant evidence to suggest that Diphenhydramine acts as an allosteric modulator at the H1 receptor. Its mechanism is consistent with direct, competitive antagonism (and inverse agonism) at the orthosteric binding site. nih.govwikipedia.org

Enzymatic Activity Modulation and Inhibition Studies

Diphenhydramine's interaction with enzymes is primarily related to its metabolism and its potential to inhibit certain enzyme activities. The metabolism of Diphenhydramine is carried out in the liver by the cytochrome P450 enzyme system. droracle.aipatsnap.com Specifically, CYP2D6 is the primary enzyme responsible for its N-demethylation, with CYP1A2, CYP2C9, and CYP2C19 also being involved to a lesser extent. drugbank.comdroracle.ai

Diphenhydramine has been shown to be an inhibitor of the CYP2D6 enzyme. droracle.ai This can lead to drug-drug interactions, as the metabolism of other drugs that are substrates for CYP2D6 may be affected. droracle.ainih.gov

Some research has also investigated the antioxidant potential of Diphenhydramine. One study found that it inhibited spontaneous and induced lipid peroxidation in rat liver and brain tissues. researchgate.net However, it did not significantly alter the activity of the antioxidant enzyme catalase. researchgate.net

Interactive Data Table: Enzymatic Interactions of Diphenhydramine

| Enzyme | Interaction | Consequence |

| Cytochrome P450 2D6 (CYP2D6) | Substrate & Inhibitor | Primary metabolic pathway; potential for drug interactions |

| Cytochrome P450 1A2, 2C9, 2C19 | Substrate | Secondary metabolic pathways |

| Catalase | No significant alteration | Limited direct impact on this antioxidant enzyme |

Cellular and Subcellular Pharmacodynamics

Analysis of Intracellular Signal Transduction Pathways

As an inverse agonist of the Gαq/11-coupled Histamine H1 receptor, Diphenhydramine influences intracellular signal transduction pathways. mdpi.comsmpdb.ca The activation of the H1 receptor by histamine typically leads to the activation of phospholipase C (PLC). smpdb.ca PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). smpdb.ca

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). smpdb.ca The increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), leading to a variety of cellular responses. By blocking the activation of the H1 receptor, Diphenhydramine prevents this signaling cascade, thereby reducing the pro-inflammatory effects mediated by histamine. smpdb.ca This blockade ultimately leads to a decrease in the expression of pro-inflammatory cytokines and cell adhesion molecules. smpdb.ca

Furthermore, Diphenhydramine has been shown to act as an intracellular sodium channel blocker. nih.govconsensus.app This action is responsible for its local anesthetic properties and involves binding to the inactivated state of the sodium channel. nih.gov

Exploration of Ion Channel and Transporter Interactions

Membrane Permeability and Transport Mechanisms

Specific data on the membrane permeability and transport mechanisms of Hydroxydiethylphenamine are limited. Its classification as a second-generation antihistamine implies physicochemical properties that restrict its passage across the blood-brain barrier, suggesting it may be a substrate for efflux transporters at this barrier. However, dedicated studies quantifying its permeability coefficients (e.g., in Caco-2 or PAMPA assays) and identifying the specific transporters involved in its cellular influx and efflux are not widely published.

Systemic Pharmacological Responses in Preclinical Models

Respiratory System Pharmacodynamics (e.g., influence on ventilatory mechanics, pulmonary resistance)

While this compound is indicated for allergic respiratory conditions, detailed preclinical data on its specific pharmacodynamic effects on ventilatory mechanics and pulmonary resistance are scarce. Its efficacy in allergic rhinitis and urticaria is attributed to the blockade of histamine-induced bronchoconstriction and vasodilation. However, comprehensive preclinical studies in animal models specifically measuring parameters such as airway resistance, lung compliance, and tidal volume following administration of Decloxizine have not been identified in the available literature.

Comparative Pharmacological Efficacy Studies (e.g., versus established bronchomotor active agents)

There is a lack of publicly available preclinical studies that directly compare the bronchomotor activity of this compound with other established bronchomotor active agents, such as beta-agonists or other classes of antihistamines. Such comparative efficacy studies are crucial for understanding the relative potency and therapeutic potential of a compound in the context of respiratory pharmacology.

Characterization of Dose-Response Relationship Profiles (e.g., non-linear responses)

A detailed characterization of the dose-response relationship for this compound in preclinical models of respiratory function is not well-documented. Establishing a clear relationship between the administered dose and the resulting effects on bronchomotor tone and other respiratory parameters is fundamental to understanding its pharmacological profile.

Pharmacokinetic Attributes Relevant to Research

Some information suggests that the pharmacokinetics of this compound can be influenced by other drugs. For instance, medications that affect its metabolism in the liver have the potential to alter its concentration in the body. However, comprehensive preclinical pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles in various animal models, are not extensively detailed in the available scientific literature.

Bioavailability Assessment in Experimental Biological Systems

There is currently no specific data available in peer-reviewed scientific literature detailing the bioavailability of this compound in any experimental biological system. In general, assessing the bioavailability of a compound involves determining the rate and extent to which the active substance is absorbed from a pharmaceutical form and becomes available at the site of action. nih.gov Standard experimental models for such assessments include in-vitro systems, such as Caco-2 cell lines, and in-vivo models using preclinical animal subjects. nih.gov However, no studies have been published that apply these methods to this compound.

Elucidation of Metabolic Fate and Metabolite Identification

The metabolic fate of this compound has not been characterized in published scientific research. The process of elucidating a compound's metabolism typically involves in-vitro studies using human liver microsomes or hepatocytes, followed by in-vivo studies in animal models to identify the resulting metabolites. nih.govmdpi.com High-resolution mass spectrometry is a key analytical technique used for the structural identification of these metabolites. nih.gov At present, there are no publicly accessible studies that have identified the metabolites of this compound or described its metabolic pathways.

Analysis of Elimination Kinetics in Biological Matrices

Information regarding the elimination kinetics of this compound in biological matrices (such as plasma, urine, or feces) is not available in the current scientific literature. The analysis of elimination kinetics is crucial for understanding how a compound is cleared from the body over time. This typically involves measuring the concentration of the parent compound and its metabolites in various biological samples at different time points after administration. No such kinetic data has been reported for this compound.

Protein Binding and Tissue Distribution Profiles

There is no published research on the protein binding characteristics or tissue distribution profiles of this compound. The extent to which a compound binds to plasma proteins, such as albumin, significantly influences its distribution throughout the body. pharmacylibrary.commhmedical.com Only the unbound fraction of a drug is generally considered pharmacologically active and available to diffuse into tissues. pharmacylibrary.com Techniques used to study protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. nih.gov Furthermore, tissue distribution studies, often conducted in animal models, are necessary to understand where a compound accumulates in the body. nih.gov As of the latest available information, no such studies have been conducted or published for this compound.

No Publicly Available Research Found for "this compound"

Despite a comprehensive search of scientific literature and databases, no specific biological activity or translational research data could be located for the chemical compound "this compound."

There is a significant lack of available scientific information regarding the in vitro and in vivo biological effects of this compound. Searches for studies on its impact on cellular processes, gene expression, and its potential efficacy in disease models did not yield any relevant results.

Consequently, it is not possible to provide an article detailing the biological activities and translational research avenues for this specific compound as outlined in the request. The scientific community has not published research that would allow for a thorough and accurate discussion of the following topics for this compound:

In Vitro Biological System Investigations:

Cellular Proliferation, Differentiation, and Apoptosis Studies

Gene Expression and Proteomic Profiling

High-Throughput Screening for Diverse Biological Activities

In Vivo Biological Model Evaluations:

Efficacy Studies in Mechanistic Disease Models

Assessment of Effects on Physiological Systems and Homeostasis

It is possible that "this compound" is a novel, proprietary, or less-common chemical identifier. Research may exist under a different chemical name or may not be publicly accessible at this time. Without any foundational research data, a scientifically accurate and informative article on its biological activities cannot be generated.

Biological Activities and Translational Research Avenues

In Vivo Biological Model Evaluations

Behavioral and Neurological Assessments in Experimental Models

There is currently no available scientific literature detailing behavioral and neurological assessments of Hydroxydiethylphenamine in experimental models. Searches for studies investigating the effects of this compound on animal behavior, motor skills, cognitive functions, or neurological pathways did not yield any relevant results. Consequently, no data can be presented on its potential impact on the central nervous system in preclinical models.

Potential Therapeutic Exploration and Research Paradigms

Due to the absence of foundational research on the biological activities of this compound, its potential for therapeutic exploration remains entirely uninvestigated. The subsequent subsections outline the specific research paradigms for which no information could be found.

There are no available studies on the potential anti-inflammatory properties of this compound. The scientific literature lacks any data from in vitro or in vivo models that would suggest or investigate its efficacy as an anti-inflammatory agent.

A thorough review of scientific databases and literature reveals no investigations into other systemic modulatory effects of this compound. Its influence on other bodily systems and functions has not been a subject of published scientific inquiry.

Toxicological Assessment and Safety Research

In Vitro Cytotoxicity Mechanisms in Cellular Models

The initial stage of toxicological screening often involves in vitro cytotoxicity assays to determine a substance's potential to damage cells. These tests utilize cultured cells to provide insights into the mechanisms of toxicity without the use of whole organisms. Key mechanisms that would be investigated for a compound like Hydroxydiethylphenamine include the induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death), disruption of mitochondrial function, and the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. For example, studies on other compounds have shown that the generation of hydrogen peroxide can be a key step in mediating in vitro cytotoxicity nih.gov. The influence of factors like pH and the composition of the culture medium can also significantly affect a compound's cytotoxic effects nih.gov.

Genotoxicity and Mutagenicity Evaluations in Standard Assays

Genotoxicity and mutagenicity assays are crucial for assessing a compound's potential to cause genetic damage, which can lead to cancer or heritable defects nih.govscitovation.com. A standard battery of tests would be employed to evaluate this compound. These typically include:

The Ames test: This widely used assay uses bacteria to detect a chemical's ability to cause mutations scitovation.comdovepress.comcurrentseparations.com.

In vitro mammalian cell micronucleus test: This test identifies substances that cause chromosomal damage in cultured mammalian cells dovepress.comcurrentseparations.com.

In vitro mammalian chromosomal aberration test: This assay is used to detect structural chromosomal aberrations induced by a test compound in mammalian cells clinmedjournals.org.

Positive results in these in vitro assays would typically necessitate further in vivo testing to confirm the genotoxic potential in a whole organism clinmedjournals.org.

Systemic Organ Toxicity in Preclinical Studies

To understand the effects of a substance on the entire body, preclinical studies in animal models are conducted. These studies help identify target organs for toxicity.

The liver and kidneys are common targets for drug-induced toxicity due to their roles in metabolism and excretion ku.edu. Hepatic (liver) and renal (kidney) toxicity would be assessed by monitoring biochemical markers in the blood, such as liver enzymes (e.g., ALT, AST) and indicators of kidney function (e.g., creatinine, BUN) nih.gov. Histopathological examination of liver and kidney tissues from treated animals would also be performed to look for cellular damage nih.gov. Hepatorenal syndrome is a serious condition that can occur in advanced liver disease, highlighting the critical link between the health of these two organs liverfoundation.orgclevelandclinic.org.

The potential for a compound to affect the cardiovascular and pulmonary systems is another critical area of investigation. Cardiovascular assessments would involve monitoring heart rate, blood pressure, and electrocardiogram (ECG) changes in animal models. Pulmonary function tests could also be conducted. For instance, studies on other substances have demonstrated effects such as tachycardia, hypotension, and pulmonary hypertension nih.gov. Some compounds can also have therapeutic effects on the cardiovascular and pulmonary systems, such as the bronchodilator theophylline, which can improve biventricular performance in patients with chronic obstructive pulmonary disease nih.gov.

Reproductive and Developmental Toxicology Research

Reproductive and developmental toxicology studies are designed to evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring nih.govcreative-animodel.comyoutube.com. These studies are typically conducted in animals and assess the entire reproductive cycle, from effects on adult fertility to the growth and development of the next generation birthdefectsresearch.orgfda.gov. Any potential for a compound to cause birth defects (teratogenicity) is a primary focus of these investigations.

Neurotoxicity Investigations and Neurobehavioral Effects

Neurotoxicity assessments are performed to determine if a substance can adversely affect the nervous system. These investigations can include functional observational batteries and motor activity measurements in animals to screen for a wide range of neurological and behavioral effects epa.gov. More detailed studies might examine a compound's impact on specific neurotransmitter systems or its potential to contribute to neurodegenerative processes nih.govmiami.edu.

While the framework for a comprehensive toxicological assessment of a chemical compound like this compound is well-established, there is currently a significant lack of publicly available data for this specific substance. The information presented herein is based on general toxicological principles and findings from studies on other compounds. Without specific research on this compound, its potential health risks remain unknown.

Immunotoxicity Assessments and Hypersensitivity Reactions

Currently, there is a notable absence of publicly available scientific literature and research data specifically investigating the immunotoxicity or hypersensitivity reactions associated with this compound. A thorough search of established toxicological and immunological databases yields no specific studies assessing the potential for this compound to adversely affect the immune system. Consequently, no data is available on its potential to induce immunosuppression, immunoenhancement, or autoimmune responses. Similarly, there are no documented reports or research findings concerning hypersensitivity or allergic reactions in response to exposure to this compound.

Mechanistic Toxicology Research for Adverse Outcome Pathways

There is no available research detailing the mechanistic toxicology of this compound. Studies aimed at elucidating the molecular initiating events, key events, and key event relationships that could lead to adverse outcomes are not present in the current scientific literature. As a result, no Adverse Outcome Pathways (AOPs) have been developed or proposed for this compound. The absence of such research means that the specific molecular and cellular interactions through which this compound might exert any toxic effects remain unknown.

Due to the lack of specific research on this compound, no data tables with detailed research findings can be provided.

Analytical and Characterization Methodologies for Research

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating Hydroxydiethylphenamine from any impurities or byproducts and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The versatility of HPLC allows for the use of various column chemistries and mobile phases to achieve optimal separation. A typical HPLC method for a phenylethanolamine derivative would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Detection methods in HPLC are chosen based on the physicochemical properties of the analyte. For this compound, which contains a phenyl chromophore, UV-Vis detection is a primary choice. The wavelength of maximum absorbance (λmax) would be determined by scanning a pure sample of the compound. For enhanced sensitivity and selectivity, especially in complex matrices, a fluorescence detector could be employed, potentially after derivatization of the amine group. Mass spectrometry (LC-MS) offers the highest degree of specificity and can provide molecular weight and fragmentation data, aiding in structural confirmation.

Table 1: Illustrative HPLC Parameters for the Analysis of a Phenylethanolamine Derivative

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Retention Time | ~ 5.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the hydroxyl group, derivatization can be employed to increase its volatility and improve its chromatographic behavior. Common derivatizing agents for amines and hydroxyls include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

The gas chromatograph separates the derivatized compound from other volatile components based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted molecules and provides a unique mass spectrum that serves as a molecular fingerprint, allowing for confident identification.

Table 2: Representative GC-MS Parameters for the Analysis of a Derivatized Amine

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Chiral Chromatography for Enantiomeric Purity

The presence of a chiral center in the this compound molecule (at the carbon bearing the hydroxyl group) necessitates the use of chiral chromatography to separate and quantify its enantiomers. This is crucial as enantiomers can exhibit different biological activities. Chiral separation is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds.

The mobile phase composition, including the type of organic modifier and any additives, is optimized to achieve baseline separation of the enantiomers. The ratio of the two enantiomeric peaks in the chromatogram provides the enantiomeric purity of the sample.

Spectroscopic Techniques for Molecular Confirmation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) and methyl protons of the diethylamino group, and the methylene protons adjacent to the amine. The coupling patterns between adjacent protons would help to confirm the connectivity.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbon bearing the hydroxyl group, and the carbons of the diethylaminoethyl side chain.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign the proton and carbon signals and to confirm the bonding network within the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.4 | m |

| CH-OH | ~ 4.8 | dd |

| N-CH₂-CH₃ | ~ 2.5 - 2.7 | q |

| CH₂-N | ~ 2.8 - 3.0 | m |

| N-CH₂-CH₃ | ~ 1.0 - 1.2 | t |

| OH | Variable | br s |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary) | ~ 140 |

| Aromatic CH | ~ 125 - 128 |

| C-OH | ~ 70 |

| CH₂-N | ~ 55 |

| N-CH₂ | ~ 48 |

| CH₃ | ~ 12 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol (a broad band around 3300 cm⁻¹), C-H stretches of the aromatic ring (above 3000 cm⁻¹) and the alkyl groups (below 3000 cm⁻¹), C=C stretches of the aromatic ring (around 1600 and 1450 cm⁻¹), and the C-N stretch of the amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is used to identify the presence of chromophores. The phenyl group in this compound would give rise to characteristic absorption bands in the UV region, typically around 200-280 nm. The exact position of the maximum absorbance (λmax) and the molar absorptivity can be used for quantitative analysis.

Table 5: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium to Strong |

| C=C (aromatic) | 1600, 1450 | Medium |

| C-N (amine) | 1250 - 1020 | Medium |

| C-O (alcohol) | 1260 - 1000 | Strong |

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the precise determination of a compound's molecular weight and the elucidation of its chemical structure through fragmentation analysis. For a novel or uncharacterized compound such as this compound, high-resolution mass spectrometry and tandem mass spectrometry would be critical first steps in its chemical identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, HRMS would be used to obtain a precise mass-to-charge ratio (m/z) of the molecular ion. This accurate mass measurement allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers would be essential in this process.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound (Note: This data is illustrative due to the absence of published experimental values.)

| Parameter | Hypothetical Value |

| Molecular Formula | C12H19NO |

| Theoretical Exact Mass | 193.1467 |

| Measured m/z ([M+H]+) | 194.1540 |

| Mass Accuracy (ppm) | < 2 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is employed to gain structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the protonated molecule ([M+H]+) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would provide characteristic information about the molecule's structure, such as the loss of the diethylamino group or fragments corresponding to the hydroxyphenethyl moiety. This data is invaluable for confirming the compound's identity and for distinguishing it from structural isomers.

Advanced Biophysical Techniques for Interaction Analysis

To understand the functional aspects of a compound, it is crucial to study its interactions with biological macromolecules. Techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry provide quantitative data on these interactions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of interactions between a ligand (in this case, this compound) and a macromolecule (such as a receptor or enzyme) immobilized on a sensor surface. By monitoring the change in the refractive index at the sensor surface as this compound flows over it, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value would indicate a high binding affinity.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction. In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target macromolecule. The heat released or absorbed during binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This information provides a deeper understanding of the driving forces behind the binding event.

Table 2: Hypothetical Thermodynamic Data from ITC for this compound Interaction (Note: This data is illustrative due to the absence of published experimental values.)

| Thermodynamic Parameter | Hypothetical Value |

| Binding Affinity (KD) | (e.g., 10 µM) |

| Stoichiometry (n) | (e.g., 1:1) |

| Enthalpy (ΔH) | (e.g., -5 kcal/mol) |

| Entropy (ΔS) | (e.g., 15 cal/mol·K) |

Electrochemical Methods for Redox Potential Determination

Electrochemical methods, such as cyclic voltammetry, are used to investigate the redox properties of a compound. For this compound, these techniques would determine its oxidation and reduction potentials. This information is valuable for understanding its potential involvement in redox reactions within a biological system and for developing electrochemical sensors. The presence of the hydroxyl group on the phenyl ring suggests that it may be susceptible to oxidation, and cyclic voltammetry would reveal the potential at which this occurs and the reversibility of the process.

Ethical Considerations and Future Directions in Hydroxydiethylphenamine Research

Ethical Frameworks for Preclinical Animal and In Vitro Research

The foundation of any research involving new chemical entities rests upon a solid ethical framework, particularly in preclinical stages that utilize animal models and in vitro systems. For a compound like Hydroxydiethylphenamine, these frameworks are essential to ensure the humane treatment of animals and the responsible conduct of science.

A cornerstone of ethical animal research is the principle of the 3Rs: Replacement, Reduction, and Refinement . mdpi.com This framework advocates for replacing animal use with alternative methods where possible, reducing the number of animals used to the minimum necessary for statistically significant results, and refining procedures to minimize any potential pain or distress. mdpi.comnih.gov Before commencing animal studies, researchers must provide a strong rationale for why in vitro methods, such as human cell cultures, are not sufficient. news-medical.net

Ethical review boards, such as Institutional Animal Care and Use Committees (IACUCs), play a critical role in evaluating the scientific and ethical justification of proposed research. biobostonconsulting.com A key tenet of this review is the harm-benefit analysis, which weighs the potential scientific knowledge and future benefits to be gained against the harm and suffering that may be inflicted upon the animals. news-medical.netnih.govnih.gov For a study to be considered ethical, the potential benefits must demonstrably outweigh the harms. nih.gov

Furthermore, scientific integrity is a crucial ethical component. This includes robust study design, transparent reporting of methodologies and results, and adherence to Good Laboratory Practices (GLP) to ensure the validity and reproducibility of findings. biobostonconsulting.com Poorly designed or reported animal studies can thwart the ethical review process for subsequent human trials and expose human volunteers to undue risks. sciencedaily.com

Key Ethical Principles in Preclinical Research for Novel Compounds

| Principle | Description | Relevance to this compound Research |

|---|---|---|

| Replacement | Using non-animal methods (e.g., cell cultures, computer modeling) whenever possible. | Initial toxicity and efficacy screening could potentially be conducted using in vitro neuronal cell models. |

| Reduction | Using the minimum number of animals necessary to obtain valid results. | Careful statistical planning is required to ensure that studies are not underpowered or overpowered. |

| Refinement | Minimizing animal pain, suffering, and distress through improved housing and procedures. | Employing appropriate anesthetics and analgesics and defining humane endpoints for any animal studies. |

| Harm-Benefit Analysis | The anticipated benefits of the research must outweigh the potential harms to the animals. news-medical.netnih.gov | The potential to understand neurochemical pathways must be weighed against the welfare of the animals involved. |

| Scientific Integrity | Research must be well-designed, properly conducted, and transparently reported. biobostonconsulting.com | Ensures that the data generated from studies on this compound are reliable and contribute meaningfully to scientific knowledge. |

Challenges and Strategies in Translating Basic Research Findings

The path from a promising discovery in a preclinical setting to a clinically approved application is fraught with challenges, a phenomenon often termed the "valley of death" in translational medicine. d-nb.info For a novel compound like this compound, navigating this translational gap requires a clear understanding of the hurdles and strategic planning to overcome them.

One of the primary challenges is the limited predictive power of preclinical models. nih.gov Animal models, while valuable, may not accurately replicate the complexity of human neurobiology and disease, leading to therapies that are effective in animals but fail in human clinical trials. nih.govresearchgate.net Similarly, toxicity testing in animal models may not always be relevant to humans. nih.gov

Another significant issue is the reproducibility of basic research findings. nih.govresearchgate.net A lack of rigor in study design, publication bias towards positive results, and insufficient reporting can lead to an overestimation of a compound's potential efficacy, resulting in costly and ultimately unsuccessful clinical trials. nih.govsciencedaily.com

Strategies to Improve Translation:

Rigorous Preclinical Study Design: Implementing measures such as randomization, blinding, and sample size calculations in animal studies can reduce bias and increase the reliability of findings. sciencedaily.com

Enhanced Models: Developing and validating more sophisticated in vitro models and animal models that better mimic human conditions can improve predictive accuracy.

Transparency and Data Sharing: Openly publishing all research findings, including negative or null results, is crucial for building a complete and unbiased evidence base. d-nb.info

Focus on Mechanisms: Beyond observing effects, basic research should aim to elucidate the precise molecular mechanisms of action of a compound, which can help in identifying the most relevant clinical applications and potential biomarkers.

Common Hurdles in Translational Research

| Challenge | Description | Potential Mitigation Strategy for this compound |

|---|---|---|

| Model Limitations | Preclinical models (animal, in vitro) may not accurately predict human responses. nih.govresearchgate.net | Utilize multiple models, including human-derived cell lines, and conduct comparative pharmacology studies. |

| Reproducibility Crisis | Many basic science findings cannot be replicated by other researchers, questioning their validity. nih.gov | Adherence to strict reporting guidelines and promotion of independent validation studies. |

| Publication Bias | A tendency to publish positive results while negative findings remain unpublished, skewing the scientific literature. nih.gov | Promote registration of preclinical studies and support journals dedicated to publishing null results. |

| Regulatory Hurdles | Navigating the complex regulatory requirements for initiating human trials is a significant challenge. nih.gov | Early and frequent communication with regulatory agencies to ensure study designs meet required standards. |

Opportunities for Interdisciplinary Collaborations and Global Research Initiatives

The complexity of studying novel psychoactive substances (NPS) like this compound demands a collaborative, interdisciplinary approach. novelpsychoactivesubstances.orgyale.edunih.gov Integrating expertise from various fields can accelerate discovery, enhance the quality of research, and provide a more holistic understanding of the compound's properties and potential impacts. yale.edunih.gov

Chemists can synthesize and characterize the molecule, while pharmacologists and neuroscientists can investigate its mechanism of action and effects on the central nervous system. Toxicologists are needed to assess its safety profile, and computational scientists can use modeling to predict its properties and interactions. This "team science" approach fosters innovation and can bridge the gap between basic and clinical research. yale.edu

On a global scale, the rise of NPS poses challenges to public health and requires international cooperation. herts.ac.ukunodc.orgnih.gov Organizations like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) facilitate global collaboration by sharing data, strengthening forensic capabilities, and developing international monitoring systems. novelpsychoactivesubstances.orgherts.ac.ukcncb.ac.cn Such initiatives are vital for tracking the emergence of new substances, understanding their prevalence, and developing coordinated responses.

Potential Interdisciplinary Partnerships for this compound Research

| Discipline | Contribution |

|---|---|

| Medicinal Chemistry | Synthesis, purification, and structure-activity relationship (SAR) studies. |

| Neuropharmacology | Characterizing interactions with receptors and transporters in the brain. |

| Computational Biology | Molecular docking simulations to predict binding affinity and receptor targets. |

| Toxicology | In vitro and in vivo studies to determine the compound's safety profile. |

| Bioethics | Providing guidance on the ethical conduct of research and responsible innovation. |

Development of Novel Research Hypotheses and Unexplored Scientific Areas

As a member of the substituted phenethylamine (B48288) class, this compound's structure provides a foundation for developing specific research hypotheses. wikipedia.org This class of compounds is known to interact with monoamine neurotransmitter systems, including those for dopamine (B1211576), norepinephrine, and serotonin. nih.govacs.org

Potential Research Hypotheses:

Dopamine Transporter (DAT) Inhibition: Given that many phenethylamine derivatives inhibit the dopamine transporter, a primary hypothesis would be that this compound acts as a dopamine reuptake inhibitor. nih.govbiomolther.orgresearchgate.net Research could investigate its potency and selectivity for DAT compared to other monoamine transporters.

Structure-Activity Relationships (SAR): Systematic modification of the this compound structure could elucidate how different functional groups influence its pharmacological activity. For example, the position of the hydroxyl group on the phenyl ring and the nature of the amine substituents could be varied to explore their impact on receptor binding and functional effects.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Some substituted β-phenethylamines are known to stimulate TAAR1, a receptor that modulates monoamine neurotransmission. nih.govbiomolther.org A novel hypothesis could explore whether this compound functions as a TAAR1 agonist, which could have implications for its psychoactive profile and potential therapeutic applications.

Unexplored Scientific Areas:

Metabolic Profiling: Identifying the metabolites of this compound is crucial for understanding its duration of action and potential for drug-drug interactions.

Neuroplasticity: Investigating the long-term effects of the compound on neuronal structure and function, such as synaptic plasticity and gene expression, remains an unexplored area.

Comparative Pharmacology: A detailed comparison of this compound's pharmacological profile with other well-characterized phenethylamines could help classify its potential effects and place it within the broader context of this chemical class.

Societal Impact and Responsible Innovation in Chemical Research

The development of any new chemical entity with potential psychoactive properties carries significant societal responsibilities. The concept of Responsible Research and Innovation (RRI) provides a framework for ensuring that research and innovation are ethically acceptable, sustainable, and aligned with societal values. researchgate.netnih.govnih.gov

RRI emphasizes processes such as:

Anticipation: Proactively considering the potential impacts, risks, and unintended consequences of the research. nih.gov

Reflection: Examining the underlying values and assumptions that guide the research direction. nih.gov

Inclusiveness: Engaging with a broad range of stakeholders, including the public, to ensure that research is responsive to societal needs and concerns. nih.gov

Responsiveness: Adapting research plans and innovation pathways in response to new knowledge and stakeholder feedback. nih.gov

For a compound like this compound, applying an RRI framework means moving beyond purely technical questions to address broader societal issues. researchgate.net This includes considering the potential for misuse, the public health implications, and the ethical dimensions of creating new psychoactive substances. Public dialogue and engagement are essential for building trust and ensuring that the trajectory of chemical research aligns with societal values. biobostonconsulting.com Ultimately, responsible innovation aims to steer scientific progress toward addressing grand societal challenges and achieving socially desirable outcomes. mdpi.comresearchgate.net

Q & A

Q. What are the recommended safety protocols for handling Hydroxydiethylphenamine in laboratory settings?

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized for yield?

Synthesis typically involves reductive amination or coupling reactions. For example:

- Reductive Amination: Reacting 4-hydroxyphenyl precursors with ethylamine derivatives under hydrogenation (e.g., Pd/C catalyst) at 60–80°C for 6–12 hours .

- Optimization Strategies:

-

Temperature Control: Higher temperatures (80°C) reduce reaction time but may increase side products.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

-

Catalyst Loading: 5–10% Pd/C achieves >85% yield with minimal byproducts .

Table 2: Reaction Condition Optimization

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Contradictory data (e.g., varying IC50 values in receptor-binding assays) require systematic analysis:

- Meta-Analysis: Aggregate data from peer-reviewed studies, noting variables like assay type (e.g., NMDA receptor vs. serotonin transporter) and purity of compounds .

- Experimental Replication: Standardize protocols (e.g., cell lines, buffer conditions) to isolate confounding factors .

- Batch Purity Verification: Use HPLC (>98% purity) and NMR to confirm structural integrity, as impurities (e.g., diethylamine byproducts) may skew results .

Q. What computational approaches are suitable for studying this compound's structure-activity relationships (SAR)?

SAR studies benefit from:

- Molecular Docking: Simulate interactions with target receptors (e.g., NMDA) using software like AutoDock Vina. Compare binding affinities of this compound with analogs (e.g., 3,4-dimethoxyphenethylamine) to identify critical functional groups .

- DFT Calculations: Analyze electron density maps to predict reactive sites (e.g., hydroxyl group’s role in hydrogen bonding) .

- QSAR Models: Corrogate physicochemical properties (logP, polar surface area) with bioavailability data to guide derivative design .

Table 3: Key Structural Features Impacting Bioactivity

| Functional Group | Role in Activity | Example Analog |

|---|---|---|

| Hydroxyl (-OH) | Enhances hydrogen bonding | 4-Anilinophenol |

| Ethylamine side chain | Modulates receptor affinity | Diphenidine |

| Source: Comparative SAR studies |

Q. How can environmental toxicity of this compound be assessed during disposal?

Follow OECD Guidelines 201 (aquatic acute toxicity) and 211 (chronic toxicity):

- Acute Toxicity Testing: Expose Daphnia magna to 0.1–10 mg/L concentrations; monitor mortality at 48 hours .

- Bioaccumulation Potential: Calculate logKow (octanol-water coefficient); values >3 indicate high bioaccumulation risk .

- Mitigation: Neutralize waste with activated carbon before disposal to reduce aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.